REACTION_CXSMILES
|
O.[C:2]([OH:6])(=O)[CH:3]=[O:4].[CH3:7][C:8]([CH:10]([CH3:12])[CH3:11])=O.[NH3:13].[OH-].[NH3+:15]N>O>[OH:6][CH:2]1[C:10]([CH3:12])([CH3:11])[C:8]([CH3:7])=[N:15][NH:13][C:3]1=[O:4].[CH:10]([C:8]1[CH:7]=[CH:3][C:2](=[O:6])[NH:13][N:15]=1)([CH3:12])[CH3:11] |f:0.1,4.5|
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
O.C(C=O)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)C
|
Name
|
|
Quantity
|
7.55 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH3+]N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 40° C.
|
Type
|
EXTRACTION
|
Details
|
This mixture is extracted three times with dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on a silica-gel column with petroleum ether/tert-butyl methyl ether as eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C(NN=C(C1(C)C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=CC(NN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[C:2]([OH:6])(=O)[CH:3]=[O:4].[CH3:7][C:8]([CH:10]([CH3:12])[CH3:11])=O.[NH3:13].[OH-].[NH3+:15]N>O>[OH:6][CH:2]1[C:10]([CH3:12])([CH3:11])[C:8]([CH3:7])=[N:15][NH:13][C:3]1=[O:4].[CH:10]([C:8]1[CH:7]=[CH:3][C:2](=[O:6])[NH:13][N:15]=1)([CH3:12])[CH3:11] |f:0.1,4.5|
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
O.C(C=O)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)C
|
Name
|
|
Quantity
|
7.55 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH3+]N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 40° C.
|
Type
|
EXTRACTION
|
Details
|
This mixture is extracted three times with dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on a silica-gel column with petroleum ether/tert-butyl methyl ether as eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C(NN=C(C1(C)C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=CC(NN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |